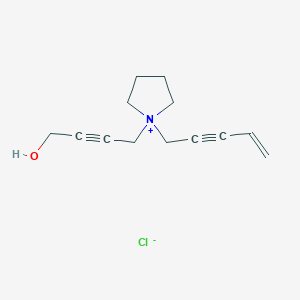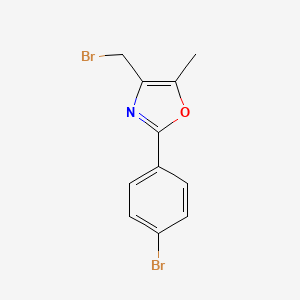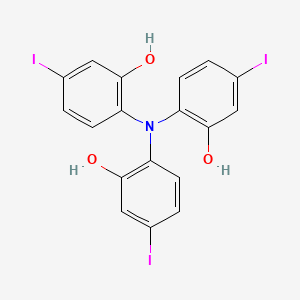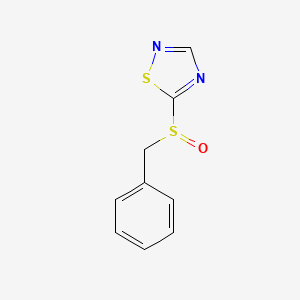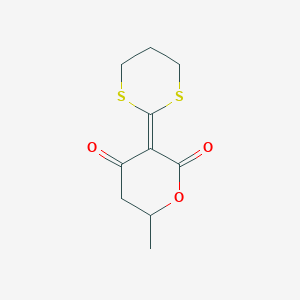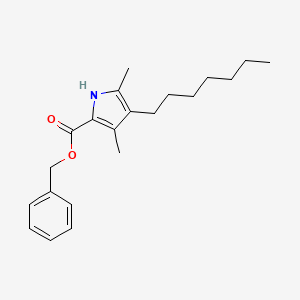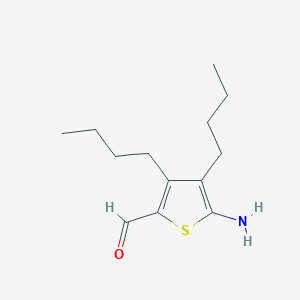
5-Amino-3,4-dibutylthiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3,4-dibutylthiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted with amino and aldehyde functional groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3,4-dibutylthiophene-2-carbaldehyde typically involves the condensation of 3,4-dibutylthiophene with an appropriate amino and aldehyde precursor. One common method includes the reaction of 3,4-dibutylthiophene with 5-amino-2-carbaldehyde under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and solvents to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: 5-Amino-3,4-dibutylthiophene-2-carboxylic acid.
Reduction: 5-Amino-3,4-dibutylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
5-Amino-3,4-dibutylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs)
作用機序
The mechanism of action of 5-Amino-3,4-dibutylthiophene-2-carbaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aldehyde group can participate in covalent bonding with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
類似化合物との比較
5-Amino-2-carbaldehyde thiophene: Shares the amino and aldehyde functional groups but lacks the butyl substitutions.
3,4-Dibutylthiophene: Lacks the amino and aldehyde functional groups, making it less reactive in biological systems.
Uniqueness: 5-Amino-3,4-dibutylthiophene-2-carbaldehyde is unique due to the presence of both amino and aldehyde groups on a thiophene ring with butyl substitutions.
特性
CAS番号 |
908850-34-0 |
|---|---|
分子式 |
C13H21NOS |
分子量 |
239.38 g/mol |
IUPAC名 |
5-amino-3,4-dibutylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H21NOS/c1-3-5-7-10-11(8-6-4-2)13(14)16-12(10)9-15/h9H,3-8,14H2,1-2H3 |
InChIキー |
GDIQHHVUOCKMQF-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(SC(=C1CCCC)N)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14199848.png)
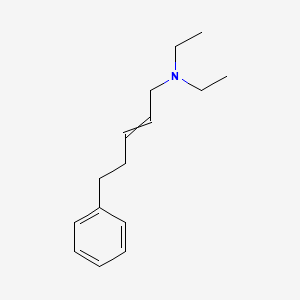
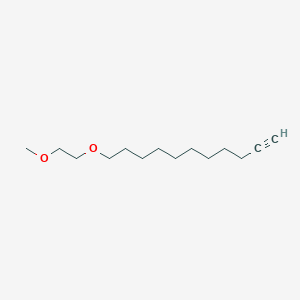
![1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine](/img/structure/B14199873.png)

![Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate](/img/structure/B14199886.png)
![Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]-](/img/structure/B14199888.png)

